Allyleugenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4125-45-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-methoxy-1-prop-2-enoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-6-11-7-8-12(15-9-5-2)13(10-11)14-3/h4-5,7-8,10H,1-2,6,9H2,3H3 |
InChI Key |
PZIDPPUQPLILNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC=C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Allyleugenol
Allyleugenol Synthesis Pathways
The primary methods for synthesizing this compound involve nucleophilic substitution reactions, although alternative routes are also being explored to enhance efficiency and sustainability.
Bimolecular Nucleophilic Substitution (SN2) Approaches for this compound Production
The most common and well-established method for producing this compound is through a bimolecular nucleophilic substitution (SN2) reaction. undip.ac.idresearchgate.net This process typically involves the reaction of a eugenolate ion with an allyl halide, such as allyl bromide. undip.ac.idresearchgate.net The reaction is classified as a Williamson ether synthesis. total-synthesis.com
In this reaction, the phenolic hydroxyl group of eugenol (B1671780) is first deprotonated by a base, such as sodium hydroxide, to form the eugenolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the allyl halide in a single, concerted step. total-synthesis.com The backside attack characteristic of the SN2 mechanism leads to the displacement of the halide leaving group and the formation of the ether linkage, yielding this compound. total-synthesis.com The success of the synthesis can be confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), which shows the disappearance of the hydroxyl absorption band, and gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net
| Reactants | Product | Reaction Type | Key Features |
| Eugenol, Allyl Bromide, Sodium Hydroxide | This compound | SN2 (Williamson ether synthesis) | Formation of a nucleophilic eugenolate ion, Backside attack on the allyl halide. |
Explorations of Alternative Synthetic Routes
While the SN2 approach is prevalent, research into alternative synthetic routes for this compound and its derivatives continues. One such method involves the reaction of guaiacol (B22219) with allyl chloride to produce eugenol, which can then be further modified. mdpi.com Additionally, the Claisen rearrangement of allyl-etherified eugenol can be used to produce isomers like 2,4-diallyl-6-methoxyphenol, which can then undergo further allylation. researchgate.net These alternative pathways offer opportunities to create a wider range of eugenol-based monomers for various applications.
Polymerization and Copolymerization Strategies Involving this compound
This compound's reactive functional groups make it an excellent candidate for various polymerization and copolymerization strategies, leading to the creation of novel bio-based polymers with tailored properties.
Cationic Addition Polymerization with Eugenol for Copolymers (e.g., PEAE/EAE)
This compound can be copolymerized with eugenol via cationic addition polymerization to form copolymers, often designated as PEAE (poly(eugenol-co-allyleugenol)) or EAE. researchgate.netuinjkt.ac.id In this process, a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃O(C₂H₅)₂), is used to initiate the polymerization. uinjkt.ac.id The reaction proceeds through three main stages: initiation, propagation, and termination. uinjkt.ac.id
During initiation, the catalyst reacts with either the eugenol or this compound monomer to generate a carbocation. uinjkt.ac.id This carbocation then propagates by repeatedly adding to the vinyl groups of the monomers, leading to the growth of the copolymer chain. uinjkt.ac.idnih.gov The presence of two allyl groups in this compound allows it to act as a cross-linking agent, resulting in a branched or cross-linked copolymer structure. researchgate.netnih.gov The reaction is typically terminated by the addition of a small amount of methanol (B129727). uinjkt.ac.id The resulting PEAE copolymer often appears as a solid and exhibits solubility in various organic solvents. uinjkt.ac.id Studies have shown that the ratio of eugenol to this compound can influence the properties of the final copolymer, such as its swelling degree. researchgate.netnih.gov
| Polymerization Type | Monomers | Catalyst | Key Characteristics |
| Cationic Addition Polymerization | Eugenol, this compound | Boron trifluoride diethyl etherate (BF₃O(C₂H₅)₂) | Forms PEAE/EAE copolymers, this compound acts as a crosslinker, Results in a branched structure. |
Thiol-Ene Photopolymerization for Novel this compound-Based Copolymers
Thiol-ene photopolymerization is another effective strategy for creating novel copolymers from this compound and its derivatives. researchgate.netresearchgate.net This "click" reaction involves the photoinitiated addition of a multifunctional thiol to the allyl groups of this compound or its derivatives. researchgate.netmdpi.com The reaction proceeds rapidly and efficiently under UV irradiation, often in the presence of a photoinitiator. mdpi.com
This method has been used to synthesize crosslinked polymer networks by reacting allyl-etherified eugenol (AEG) or its derivatives with various tetrathiols and trithiols. researchgate.net The resulting photocurable resins have potential applications in coatings and other areas. researchgate.netresearchgate.net For example, thiol-ene copolymers like Eugenol-Trithiol, Allyl Eugenol (E3TAE) have been synthesized via this photopolymerization process. chem960.com The properties of the final crosslinked networks, such as their glass transition temperature, can be tuned by the choice of the thiol crosslinker. researchgate.net
Derivatization for Bio-based Resin Systems and Crosslinked Networks
The versatile chemical nature of this compound allows for its derivatization to create a wide array of bio-based resin systems and crosslinked networks. researchgate.netresearchgate.net These modifications aim to enhance the properties of the resulting polymers for specific applications.
One approach involves the synthesis of multifunctional monomers from eugenol that can then be used to create thermosetting resins. mdpi.comresearchgate.net For instance, eugenol can be modified to introduce additional reactive groups, which can then participate in crosslinking reactions. researchgate.net These derivatized monomers can be copolymerized with other bio-based materials, such as acrylated epoxidized soybean oil (AESO), to produce bio-based coatings. researchgate.net
Furthermore, the derivatization of this compound can lead to the formation of thermosetting bismaleimide (B1667444) resins and other high-performance polymers. researchgate.netnih.gov By reacting diamine-allyl-eugenol with other compounds, it is possible to produce fully biological resins suitable for infusion methods in composite manufacturing. mdpi.com These advanced materials often exhibit improved thermal stability and mechanical properties compared to their non-derivatized counterparts. mdpi.com The development of these bio-based resin systems is a significant step towards creating sustainable alternatives to petroleum-based polymers. mdpi.comdiva-portal.org
Synthesis of Eugenoloxyvinyl Ether (EEVE) Copolymers
A significant advancement in the utilization of eugenol, the precursor to this compound, is the synthesis of the novel monomer 2-eugenoloxy ethyl vinyl ether (EEVE). researchgate.net This monomer is produced from eugenol and can be effectively polymerized. The synthesis of copolymers using EEVE is typically achieved through carbocationic polymerization. researchgate.netresearchgate.net This method allows for the polymerization to occur exclusively through the vinyl ether groups, leaving the allylic functionality of the eugenol moieties intact and available for subsequent reactions, such as epoxidation. researchgate.netresearchgate.net
A common comonomer used with EEVE is cyclohexyl vinyl ether (CHVE). researchgate.netresearchgate.net The copolymerization of EEVE and CHVE produces linear polymers with controllable composition and molar mass. researchgate.net The incorporation of the rigid CHVE monomer into the polymer backbone has been shown to significantly influence the material's properties. researchgate.net As the weight percentage of CHVE increases, there is a notable rise in the glass transition temperature (Tg) and mechanical properties of the resulting crosslinked networks. researchgate.net Research indicates that optimal physical and thermomechanical properties for EEVE/CHVE copolymers are often achieved at a 25 wt% loading of the CHVE monomer. researchgate.net These eugenol-based polymers offer advantages over traditional alkyd resins, including more energy-efficient polymerization and the elimination of gelation issues during synthesis. researchgate.net
Table 1: Properties of Cured EEVE/CHVE Copolymer Coatings
| Property | Poly(EEVE) Homopolymer | Poly(75EEVE-co-25CHVE) | Commercial Alkyd Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Lower | Higher than Homopolymer | Lower than EEVE Copolymers |
| Young's Modulus | Lower | Higher than Homopolymer | Lower than EEVE Copolymers |
| Hardness | Higher than Alkyd | Significantly Higher | Lower |
| Chemical Resistance (Base) | Significantly Improved | Excellent (>3 months) | Poor |
Integration into Bio-based Epoxy Resin Formulations
This compound and its derivatives are increasingly integrated into bio-based epoxy resin formulations as sustainable alternatives to petroleum-derived materials like diglycidyl ether of bisphenol-A (DGEBA). researchgate.netresearchgate.net There are several strategies for this integration:
Epoxidation of Allyl-Containing Polymers: Copolymers synthesized from monomers like EEVE, which retain their allyl groups, can be epoxidized. researchgate.netresearchgate.net This post-polymerization modification converts the pendant allyl functionalities into epoxy groups, creating a multifunctional epoxy resin. researchgate.net For instance, epoxidized poly(EEVE-co-CHVE) copolymers have been cured with amine curatives to produce thermoset coatings. researchgate.net These coatings exhibit excellent flexibility and high base resistance, surpassing the performance of brittle DGEBA-based coatings. researchgate.net
Synthesis of this compound-Based Hardeners: Another approach involves modifying this compound to create a curing agent (hardener) for existing epoxy resins. Through a thiol-ene addition reaction with cysteamine (B1669678) hydrochloride, this compound can be converted into an aromatic diamine known as diamine-allyl eugenol (DA-AE). acs.orgresearchgate.net This bio-based diamine has been successfully used as a hardener for renewable epoxy resins such as resorcinol (B1680541) diglycidyl ether (RE). acs.orgmdpi.com The resulting thermosets (RE/DA-AE) exhibit an outstanding balance of high stiffness and high fracture toughness, with the aromatic structure of DA-AE contributing to increased char yield and thermal stability. acs.org
Creation of Multi-Functional Epoxy Monomers: this compound can be used as a scaffold to synthesize monomers containing multiple epoxy groups. One method involves the allylation of eugenol to produce triallyl eugenol (3A-EU), which is then epoxidized to yield a triepoxy derivative (3EPO-EU). upc.edu Studies have shown that using the oxone method for epoxidation is more efficient and environmentally friendlier than traditional methods using m-chloroperbenzoic acid (MCPBA) for this transformation. upc.edu These multi-functional eugenol-based epoxy monomers can be used to create highly crosslinked polymer networks.
Table 2: Comparative Properties of Epoxy Thermosets
| Epoxy System | Bio-based Component(s) | Key Feature | Fracture Toughness (GIC) |
|---|---|---|---|
| Epoly(75EEVE-co-25CHVE) / Amine | Eugenol-derived copolymer | Excellent flexibility (32% mandrel bend) researchgate.net | Not Reported |
| RE / DA-AE | Resorcinol diglycidyl ether, Diamine-allyl eugenol | High stiffness and toughness acs.org | ~208 J/m² (for a similar cyclic bio-diamine) acs.org |
| DGEBA / Amine | Petroleum-based | High hardness, but brittle (0% mandrel bend) researchgate.net | Lower than RE/DA-AE systems |
Formation of Covalent Adaptable Networks (CANs) from this compound Derivatives
Covalent Adaptable Networks (CANs) are a class of polymers that feature dynamic covalent bonds, allowing them to be reprocessed, repaired, or recycled. Eugenol derivatives have been utilized in the synthesis of CANs, particularly through the formation of epoxy networks containing dynamic bonds.
One notable example involves the creation of a self-healing epoxy resin from a silicon-containing eugenol derivative. mdpi.comnih.gov In this system, an organosilicon-modified epoxy monomer derived from eugenol is cured with 4-aminophenyl disulfide (APDS). nih.gov The disulfide bonds (S-S) incorporated into the polymer network from the APDS curative are dynamic and can undergo exchange reactions when subjected to a stimulus like heat. mdpi.com This bond exchange allows the network to rearrange its structure, enabling properties like stress relaxation, reprocessing, and self-healing, which are characteristic of CANs, specifically vitrimers. mdpi.comnih.gov
Post-Synthetic Modifications and Functionalization of this compound-Derived Structures
The reactive sites on this compound and its derived polymers—namely the allyl group, the aromatic ring, and the phenolic hydroxyl group (on the precursor eugenol)—provide ample opportunities for post-synthetic modifications to introduce a wide array of functionalities.
Sulfonation of this compound-based Copolymers (e.g., SPEAE)
A key post-synthetic modification is the sulfonation of copolymers containing this compound, which is particularly relevant for applications such as proton exchange membranes in fuel cells. researchgate.netnih.gov The process involves a two-step synthesis. First, eugenol is copolymerized with varying amounts of this compound to form a poly(eugenol-co-allyleugenol) (PEAE) copolymer. researchgate.netundip.ac.id The optimal composition is often determined by properties like the degree of swelling, with a 10:1 ratio of eugenol to this compound reported to yield the lowest swelling. researchgate.netnih.gov
In the second step, the PEAE copolymer is sulfonated using a strong sulfonating agent, typically concentrated sulfuric acid, to produce sulfonated poly(eugenol-co-allyleugenol) (SPEAE). researchgate.netnih.gov The duration of the sulfonation reaction is a critical parameter influencing the final properties of the membrane. Research has identified an optimal sulfonation time of 2 hours, which yields a high degree of sulfonation while maintaining membrane stability. researchgate.netnih.govundip.ac.id The introduced sulfonic acid (-SO₃H) groups enhance the material's hydrophilicity and proton conductivity. researchgate.netitats.ac.id
Table 3: Properties of Sulfonated Poly(eugenol-co-allyleugenol) (SPEAE) Membrane
| Property | Value | Reference |
|---|---|---|
| Optimal Sulfonation Time | 2 hours | researchgate.netnih.gov |
| Yield | 90.6% | researchgate.netnih.gov |
| Degree of Sulfonation | 12.87% | researchgate.netnih.gov |
| Water Uptake | 50.7% | researchgate.netnih.gov |
| Cation Exchange Capacity (CEC) | 0.356 meq/g | researchgate.netnih.gov |
| Proton Conductivity | 1.83 × 10⁻⁵ S cm⁻¹ | researchgate.netnih.gov |
Strategic Introduction of Specific Functional Groups
The versatile structure of this compound allows for the strategic introduction of various functional groups, tailoring the resulting materials for specific applications. The primary sites for functionalization are the allylic double bond and the aromatic ring. researchgate.net
Epoxidation: As discussed previously, the most common functionalization of the allyl group in this compound and its derivatives is epoxidation. researchgate.netresearchgate.net This reaction converts the terminal alkene into a highly reactive oxirane (epoxy) ring. This can be achieved using various reagents, including peroxy acids like m-CPBA or more environmentally benign systems like oxone. upc.eduyoutube.com The introduction of epoxy groups is fundamental for creating thermosetting resins and coatings. researchgate.net
Thiol-Ene "Click" Chemistry: The allyl group is highly susceptible to thiol-ene "click" reactions, which are known for their high efficiency and selectivity. This reaction has been used to introduce amine functionalities onto the this compound backbone. acs.orgresearchgate.net For example, reacting this compound with cysteamine hydrochloride in the presence of a radical initiator results in the formation of a diamine (DA-AE), which can serve as a bio-based curing agent for epoxy resins. acs.orgresearchgate.netfigshare.com This strategy demonstrates how a specific functional group (amine) can be precisely introduced to create a valuable chemical building block.
Other Functionalizations: Beyond epoxidation and thiol-ene reactions, the reactive sites on this compound can, in principle, be used for other chemical transformations to introduce groups such as hydroxyls (via hydroboration-oxidation), esters, and ethers, further expanding the library of accessible monomers and polymers from this renewable resource. acs.org
Advanced Characterization of Allyleugenol Derivatives and Polymeric Materials
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for providing detailed information about the molecular structure of allyleugenol-based materials. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary insights into functional groups, copolymer architecture, and compound identity.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR is instrumental in confirming successful synthesis and polymerization by tracking changes in characteristic absorption bands.
The synthesis of this compound from eugenol (B1671780) involves the reaction of the hydroxyl group, leading to a noticeable change in the FTIR spectrum. Specifically, the broad absorption band corresponding to the hydroxyl (-OH) group stretching, typically observed between 3200 and 3550 cm⁻¹, disappears upon successful allylation. researchgate.net
During the polymerization of this compound, particularly in the formation of copolymers like eugenol-allyl eugenol (PEAE), the vinyl group (-CH=CH₂) is consumed. This is evidenced by the disappearance or significant reduction of the C=C alkene bond absorption peak, which typically appears in the range of 1637-1678 cm⁻¹. uinjkt.ac.idresearchgate.net The loss of this vinyl group absorption is a clear indicator that polymerization has occurred. researchgate.net
Conversely, the introduction of new functional groups, such as sulfonate groups in the synthesis of sulfonated eugenol-allyleugenol copolymer (SPEAE), can be confirmed by the appearance of new characteristic peaks. nih.govresearchgate.net
Table 1: Key FTIR Absorption Bands for this compound and its Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Significance in Analysis |
| Hydroxyl (-OH) | 3200-3550 | Disappears upon synthesis of this compound from eugenol. researchgate.net |
| Vinyl (-CH=CH₂) | 1637-1678 | Disappears or reduces upon polymerization of this compound. uinjkt.ac.idresearchgate.net |
| Carbonyl (C=O) | ~1700 | A sharp and intense peak observed in many organic compounds. ikm.org.my |
| C-O Stretching | 1000-1100 | Associated with the ether linkage in this compound. ikm.org.my |
This technique provides a rapid and non-destructive method to monitor the chemical transformations of this compound. ikm.org.my
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of copolymers, providing insights into the arrangement and connectivity of monomer units. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to elucidate the architecture of this compound-based copolymers. researchgate.net
In the ¹H NMR spectrum of a eugenol-allyleugenol (PEAE) copolymer, distinct proton peaks corresponding to different chemical environments within the polymer structure can be identified. researchgate.net For instance, characteristic protons of the methoxy (B1213986) group and the hydroxy group can be assigned to specific chemical shifts. researchgate.net The integration of signals in the ¹H NMR spectrum allows for the quantification of the relative ratios of different monomer units within the copolymer. uliege.be For example, in an ethylene (B1197577)/N-methyl-N-vinylacetamide (NMVA) copolymer, the amount of ethylene can be determined by integrating the signals in the 0.9-1.7 ppm region and subtracting the integral of the N-CH₃ of NMVA. uliege.be
¹³C NMR spectroscopy provides complementary information about the carbon backbone of the copolymer. mdpi.com Different carbon environments, such as those in the aromatic rings and the aliphatic side chains, give rise to distinct signals. Two-dimensional NMR techniques, like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between protons and carbons, further aiding in the complete assignment of the copolymer's structure. mdpi.com These advanced NMR methods are particularly useful for assigning the complex spectra of copolymers and determining the sequence distribution of monomers. rsc.org
The combination of ¹H and ¹³C NMR allows for a comprehensive understanding of the copolymer's microstructure, including the verification of the presence of both PEAE and sulfonated PEAE (SPEAE) copolymers. nih.govresearchgate.net
Table 2: Illustrative ¹H NMR Chemical Shifts for Protons in a PEAE Copolymer
| Proton Type | Illustrative Chemical Shift (ppm) |
| Methoxy Protons | Specific resonance for -OCH₃ group. researchgate.net |
| Hydroxy Protons | Characteristic resonance for the -OH group. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osram.com It is an essential tool for confirming the purity and identity of this compound and its derivatives. smithers.com
In the analysis of this compound, GC-MS can be used to verify the successful synthesis and to assess the purity of the final product. researchgate.net The gas chromatograph separates the components of a sample mixture, and the mass spectrometer then provides a mass spectrum for each component, which serves as a molecular fingerprint. medistri.swiss For this compound, a specific retention time and a molecular ion peak (m/z) corresponding to its molecular weight of 204 g/mol are expected. researchgate.netresearchgate.net
The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, the absence of a peak at (M-41)+ can be an indicator of the absence of this compound, while its presence can suggest a rearrangement reaction. unsrat.ac.id This level of detail is crucial for distinguishing between isomers and confirming the precise structure of the synthesized compound. researchgate.net GC-MS is highly sensitive and can detect even trace amounts of impurities, making it an invaluable technique for quality control in the production of this compound and its derivatives. smithers.com
Table 3: GC-MS Data for this compound
| Parameter | Value | Significance |
| Retention Time | 25.37 min | Characteristic time for this compound to pass through the GC column under specific conditions. researchgate.net |
| Molecular Ion Peak (m/z) | 204 | Corresponds to the molecular weight of this compound. researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Copolymer Architecture
Thermal and Thermomechanical Property Investigations
Understanding the thermal behavior of this compound-based polymeric materials is critical for determining their processing conditions and end-use applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key techniques used to investigate the thermal stability, degradation profiles, and phase transitions of these materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for assessing the thermal stability of polymers derived from this compound. openaccessjournals.com The resulting TGA thermogram provides information on decomposition temperatures, the presence of volatiles, and the amount of residual char. polymersolutions.com
For a pure eugenol-allyleugenol (PEAE) copolymer, TGA reveals a primary degradation stage corresponding to the breakdown of the main polymer backbone. researchgate.net For instance, a rapid thermal breakdown might occur in a temperature range of 300-435°C, with a specific peak degradation temperature around 383.2°C. researchgate.net
Table 4: TGA Data for this compound-Based Copolymers
| Polymer | Onset of Degradation (°C) | Key Degradation Range (°C) | Significance |
| PEAE | ~300 | 300-435 | Represents the thermal stability of the base copolymer. researchgate.net |
| SPEAE | Higher than PEAE | 539-740 (for a specific stage) | Indicates enhanced thermal stability due to sulfonation. researchgate.net |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. hu-berlin.de DSC is used to determine key thermal transitions in polymeric materials, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net
The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For a copolymer of eugenol and allyl eugenol (EAE), a Tg of 88°C has been reported. researchgate.net The melting temperature (Tm) is the temperature at which a crystalline polymer melts, and for the same EAE copolymer, a Tm of 143.8°C was observed. researchgate.net
DSC can also reveal exothermic crystallization peaks and provide enthalpy values (ΔH) associated with these transitions. nih.gov For example, PEAE and SPEAE have been shown to exhibit sharp exothermic peaks at 379.2°C and 385.2°C, respectively. nih.gov The Tg of polymers can vary widely depending on their chemical structure and molecular weight, with reported values for different polymers ranging from as low as -70°C to over 160°C. wur.nlmdpi.comnih.gov The information obtained from DSC is vital for understanding the processing window and physical properties of this compound-based polymers. torontech.com
Table 5: DSC Data for an Eugenol-Allyl Eugenol (EAE) Copolymer
| Thermal Property | Temperature (°C) | Enthalpy (ΔH) |
| Glass Transition Temperature (Tg) | 88 | N/A |
| Melting Temperature (Tm) | 143.8 | 5172.5 mJ/mg |
| Crystallization Temperature (Tc) | 382 | N/A |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior
Dynamic Mechanical Analysis (DMA) is a powerful technique to probe the viscoelastic properties of polymeric materials, providing insights into their stiffness, energy dissipation characteristics, and molecular mobility as a function of temperature. In the context of this compound-based polymers, DMA reveals crucial information about the network structure, crosslinking density, and the glass transition temperature (Tg), which dictates the material's transition from a rigid, glassy state to a more flexible, rubbery state.
The viscoelastic response is typically characterized by three key parameters: the storage modulus (E'), the loss modulus (E''), and the tan delta (tan δ). The storage modulus represents the elastic component of the material, indicating its ability to store energy during deformation. eag.comtainstruments.com A high storage modulus corresponds to a stiffer material. The loss modulus quantifies the viscous component, representing the energy dissipated as heat due to internal molecular motions. eag.comtainstruments.com The ratio of the loss modulus to the storage modulus (E''/E') is known as tan delta, or the damping factor. eag.com The peak of the tan δ curve is often used to determine the glass transition temperature (Tg), a point of significant molecular rearrangement and energy dissipation. eag.com
Research on thermosets derived from eugenol and its derivatives demonstrates their notable thermomechanical properties. For instance, epoxy thermosets synthesized from a triglycidyl derivative of eugenol (3EPOEU) and cured with isophorone (B1672270) diamine (IPDA) exhibit a high glass transition temperature, with the tan δ peak reaching 204°C. mdpi.com This is significantly higher than the conventional bisphenol A diglycidyl ether (DGEBA) based equivalent, indicating a more rigid and thermally stable network, which is attributed to the higher crosslinking density and more compact structure of the eugenol-based monomer. mdpi.com
The storage modulus of these materials also highlights their mechanical robustness. At room temperature, fully eugenol-based epoxy thermosets can exhibit storage moduli higher than 2.1 GPa. researchgate.net For example, a study on a new DOPO-eugenol adduct used as a flame retardant in epoxy thermosets reported an increase in the storage modulus at 25°C from 2339 MPa for the pristine epoxy to 3421 MPa for the system containing 2.0% of the eugenol-based additive. techscience.com Similarly, isoeugenol-based epoxy thermosets cured with camphoric anhydride (B1165640) have shown a storage modulus of 2.2 GPa at 40°C. nih.gov
The following interactive table summarizes representative DMA findings for various eugenol-based polymeric systems.
Morphological and Surface Topography Analysis
Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Structures
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and internal morphology of polymeric materials at the micro- and nanoscale. eag.comresearchgate.net For this compound-based polymers, SEM analysis provides critical information on the homogeneity of the material, the effectiveness of filler dispersion, the presence of pores or defects, and the structure of cross-sectional fractures.
In the development of coating films, SEM is used to assess the uniformity and integrity of the applied layer. For instance, a study on an antibacterial coating film based on a chitosan-gelatin matrix with a poly(eugenol-allyl eugenol) (PEAE) copolymer revealed that the addition of PEAE resulted in a more porous structure. techscience.com This was attributed to the hydrophobic nature of the PEAE hydrocarbon chains, which reduces interactions between the polymer chains, leading to a more open film morphology. techscience.com Similarly, eugenol-derived polymeric films deposited on stainless-steel surfaces using plasma discharge showed that the entire substrate was covered with circular structures approximately 10–20 µm in diameter. rsc.org
When used in composites, SEM can reveal the distribution of different phases. In films of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) containing eugenol encapsulated in mesoporous silica (B1680970) nanoparticles, SEM images of cryo-fractured cross-sections showed the formation of a continuous film with reduced porosity after annealing, a process attributed to the coalescence of fibers. csic.esresearchgate.net In zein-based films modified with eugenol, SEM revealed a phase separation process between the polymer and the plasticizer (glycerol). mdpi.com
Cross-sectional SEM analysis is also used to measure the thickness of polymer films. In one study, a thin film of polyeugenol electropolymerized on a titanium surface was found to have a thickness of approximately 445 nm. ekb.eg This level of detail is crucial for understanding how processing conditions affect the final material structure and properties.
Assessment of Surface Energy and Hydrophobicity via Contact Angle Measurements
The surface properties of a polymer, particularly its wettability and surface energy, are critical for applications such as coatings, adhesives, and biomedical materials. These properties are commonly assessed by measuring the contact angle of a liquid, typically water, on the polymer surface. A high water contact angle (generally > 90°) indicates a hydrophobic (water-repellent) surface, while a low contact angle signifies a hydrophilic (water-attracting) surface. nih.gov From contact angle measurements using different liquids (e.g., water and diiodomethane), the total surface free energy and its polar and dispersive components can be calculated using models like the Owens-Wendt method. mdpi.com
Studies on eugenol-based polymers have shown that their surface properties can be tailored through chemical modification. For example, in a series of eugenol-modified polystyrenes (PEUG#), the water contact angle increased with a higher molar content of the eugenol moiety in the side groups. mdpi.com This increased hydrophobicity was correlated with a decrease in the polar component of the surface energy, from 1.97 mJ/m² to 0.75 mJ/m² as the eugenol content increased. mdpi.com This effect is attributed to the nonpolar, bulky nature of the eugenol group. mdpi.com
Similarly, incorporating a poly(eugenol-allyl eugenol) (EAE) copolymer into coatings has been shown to improve hydrophobicity. The modified polymer exhibited a higher contact angle (88.14°) compared to the unmodified base material, which corresponds to a reduced surface free energy. researchgate.net In another example, an unmodified epoxy coating showed a hydrophilic nature with a water contact angle of 60°, which increased to 90° upon the addition of a eugenol-modified polysiloxane, indicating a shift towards a more hydrophobic surface. rsc.org Conversely, coating films made from chitosan-gelatin with a poly(eugenol-allyl eugenol) copolymer were found to be hydrophilic, with contact angles below 90°. techscience.com
The following interactive table presents data on the contact angle and surface energy for various eugenol-derived polymeric materials.
Electrochemical and Ionic Property Characterization of Polymeric Membranes
Polymeric membranes derived from this compound can be functionalized to possess specific ionic properties, making them suitable for applications such as proton exchange membrane fuel cells (PEMFCs). The key performance indicators for these membranes are their ability to conduct ions (proton conductivity), their capacity for ion exchange, and their interaction with water (water uptake and swelling), which is crucial for facilitating ion transport.
Evaluation of Proton Conductivity and Ion Exchange Capacity
Proton conductivity (σ) is a measure of a membrane's ability to transport protons, a fundamental requirement for a PEM. Ion Exchange Capacity (IEC) quantifies the number of ion-exchangeable functional groups (e.g., sulfonic acid groups) per unit weight of the polymer. A higher IEC generally leads to higher proton conductivity, as it provides more sites for ion hopping. nih.gov
Research on sulfonated poly(eugenol-co-allyleugenol) (SPEAE) membranes has demonstrated their potential for fuel cell applications. By introducing sulfonic acid groups (-SO₃H) onto the polymer backbone, the material becomes capable of conducting protons. mdpi.comcnr.it The degree of sulfonation directly impacts both IEC and proton conductivity. In one study, SPEAE membranes were synthesized with varying sulfonation times. mdpi.comnih.gov The optimal membrane, obtained after a 2-hour sulfonation, exhibited a proton conductivity of 1.83 × 10⁻⁵ S/cm and an IEC of 0.356 meq/g. mdpi.comnih.gov While these values are lower than those of commercial Nafion membranes, they demonstrate the viability of using eugenol-based materials as a basis for proton exchange membranes. nih.gov
Further research on sulfonated copolymers of eugenol and diallyl phthalate (B1215562) reported a maximum proton conductivity of 8.334 × 10⁻⁶ S/cm and an IEC of 0.44 meq/g. nih.gov The incorporation of inorganic fillers like titanium dioxide (TiO₂) into a sulfonated poly-eugenol matrix has also been explored to create nanocomposite membranes, though this particular modification resulted in lower proton conductivity compared to Nafion. nih.govitats.ac.id
Analysis of Water Uptake and Swelling Behavior
Water uptake and swelling are critical properties for ion-exchange membranes, as the presence of water within the polymer matrix is essential for creating hydrophilic channels that facilitate proton transport. csic.es However, excessive swelling can compromise the mechanical integrity and dimensional stability of the membrane. Therefore, a balance must be achieved.
For SPEAE membranes, water uptake is influenced by the degree of sulfonation; more sulfonic groups lead to higher water absorption due to their hydrophilic nature. The optimal SPEAE membrane mentioned previously, with a sulfonation time of 2 hours, showed a water uptake of 50.7%. mdpi.comnih.gov The swelling behavior of the precursor poly(eugenol-allyleugenol) (PEAE) copolymer was found to be dependent on the ratio of the comonomers. A copolymer with a 10:1 ratio of eugenol to this compound demonstrated the lowest degree of swelling, indicating a more stable network structure at this composition. mdpi.comcnr.it
The following interactive table summarizes key ionic properties of sulfonated eugenol-allyleugenol copolymer membranes based on research findings.
Mechanical Performance Assessments of this compound-Derived Materials
The mechanical performance of polymeric materials derived from this compound is a critical aspect of their evaluation for structural applications. These assessments quantify the material's ability to withstand mechanical stresses and resist fracture, providing essential data for material selection and design. Key parameters evaluated include tensile properties, which describe a material's behavior under tension, and fracture toughness, which characterizes its resistance to crack propagation.
Determination of Tensile Strength and Elongation at Break
Tensile testing is a fundamental method for characterizing the mechanical properties of materials. polymerinnovationblog.com Performed according to standards like ASTM D638, the test measures the stress and strain on a specimen as it is pulled apart. polymerinnovationblog.comzwickroell.com This process generates a stress-strain curve from which key properties such as tensile strength (the maximum stress a material can withstand before failure) and elongation at break (the percentage increase in length at the point of fracture) are determined. polymerinnovationblog.com These values indicate the material's strength and ductility, respectively.
Research into this compound-derived materials has shown that their tensile properties can be tailored through formulation and copolymerization. For instance, in the development of antibacterial coating films, chitosan-gelatin films were modified with a poly(eugenol-co-allyl eugenol) (PEAE) copolymer. The study found that as the concentration of the PEAE copolymer increased, the tensile strength of the film decreased, while the elongation at break generally increased. The film with 1.25% PEAE exhibited the highest tensile strength at 24.81 MPa, whereas the film with 2.5% PEAE showed the largest elongation at 14.8%. This trade-off is common in polymer science, where an increase in flexibility often corresponds to a decrease in ultimate strength.
In another study, epoxy resins were blended with allyl-modified guar (B607891) gum (AGG). openchemicalengineeringjournal.com The inclusion of 0.5% AGG1 (a specific variant of allyl guar gum) increased the tensile strength by 13% compared to the neat epoxy resin. openchemicalengineeringjournal.com Conversely, the elongation at break showed an opposite trend to the tensile strength, with a composite containing 3% AGG2 (a different variant) showing a 25% increase in elongation compared to the pure epoxy. openchemicalengineeringjournal.com
Similarly, epoxy resins modified with an aminophenol derivative of eugenol demonstrated significant improvements in mechanical properties. The tensile strength of an epoxy resin system containing an eugenol-derived aminophenol hardener (EP-3AMP) was 104.8% higher than that of the unmodified epoxy resin, with the elongation at break increasing by 67.6%. researchgate.net
These findings illustrate the versatility of this compound derivatives in modifying the mechanical response of thermosetting polymers. The specific properties achieved are highly dependent on the chemical structure of the derivative, its concentration, and its interaction with the polymer matrix.
Table 1: Tensile Properties of this compound-Derived Materials
This table presents selected research findings on the tensile strength and elongation at break for various materials incorporating this compound or its derivatives.
| Material System | Modifier | Tensile Strength (MPa) | Elongation at Break (%) | Source(s) |
| Chitosan-Gelatin Film | 1.25% PEAE | 24.81 | - | |
| Chitosan-Gelatin Film | 2.5% PEAE | - | 14.8 | |
| Epoxy Resin | 0.5% Allyl Guar Gum (AGG1) | ~13% increase vs. neat epoxy | - | openchemicalengineeringjournal.com |
| Epoxy Resin | 3% Allyl Guar Gum (AGG2) | - | ~25% increase vs. neat epoxy | openchemicalengineeringjournal.com |
| Epoxy Resin | Eugenol-derived Aminophenol (EP-3AMP) | 104.8% increase vs. neat epoxy | 67.6% increase vs. neat epoxy | researchgate.net |
Fracture Toughness Characterization (KIC and GIC)
Fracture toughness is a measure of a material's resistance to the propagation of a pre-existing crack. researchgate.net It is a critical property for ensuring the structural integrity and reliability of materials, particularly in applications where failure could be catastrophic. mdpi.com Two key parameters used to quantify fracture toughness are the critical stress intensity factor (KIC) and the critical strain energy release rate (GIC). researchgate.netacs.org KIC represents the stress intensity at which a crack will begin to grow, while GIC represents the energy absorbed per unit area of crack growth. Standardized test methods, such as those outlined in ASTM E399, are used to determine these values. jfe-tec.co.jp
Bio-based thermosets derived from this compound have demonstrated promising fracture toughness properties. In one study, fully bio-based thermosets were synthesized using a renewable resorcinol (B1680541) diglycidyl ether (RE) cured with different bio-based diamines, including an aromatic diamine derived from allyl-eugenol (DA-AE). researchgate.netacs.org These novel bio-epoxy resins were found to have comparable or superior mechanical properties to benchmark thermosets, exhibiting both high stiffness and excellent fracture toughness resistance. researchgate.netmdpi.com
The research compared the fracture toughness of the this compound-derived thermoset (RE/DA-AE) with a system cured with a cyclic diamine from limonene (B3431351) (RE/DA-LIM) and a conventional aliphatic diamine (RE/HDMA). While the RE/DA-AE system showed a KIC value of 0.6 MPa·m¹ᐟ² and a GIC of 108 J/m², the RE/DA-LIM system exhibited an even higher GIC of 208 J/m², which was more than double that of the conventional RE/HMDA thermoset (90 J/m²). researchgate.netacs.org The results highlight that fully bio-based thermosets containing these cyclic or aromatic diamines can offer an excellent balance of high stiffness and high fracture toughness. researchgate.netacs.org This makes the aromatic bio-based epoxy/amine resin derived from this compound a suitable candidate for applications in reinforced composite materials. researchgate.netacs.org
Table 2: Fracture Toughness of this compound-Derived Thermosets
This table summarizes the fracture toughness properties (KIC and GIC) for epoxy resins cured with various bio-based diamines, including one derived from this compound.
| Thermoset System | KIC (MPa·m¹ᐟ²) | GIC (J/m²) | Source(s) |
| RE/DA-AE (Allyl-Eugenol Derived) | 0.6 | 108 | researchgate.netacs.org |
| RE/DA-LIM (Limonene Derived) | 0.8 | 208 | researchgate.netacs.org |
| RE/HDMA (Hexamethylene Diamine) | 0.5 | 90 | researchgate.netacs.org |
Elucidation of Biological Activities and Underlying Molecular Mechanisms
Antimicrobial Activity Studies of Allyleugenol and its Derivatives
This compound and its related compounds have demonstrated considerable antimicrobial effects against a wide spectrum of microorganisms, including bacteria and fungi. nih.gov The antimicrobial efficacy of these compounds is a focal point of research for developing new agents to combat microbial infections. ontosight.ai
Derivatives of eugenol (B1671780), a closely related compound to this compound, have shown notable efficacy against Gram-positive bacteria. Studies have demonstrated that these compounds are effective against strains such as Staphylococcus aureus and Enterococcus faecalis. mdpi.com For instance, the minimum inhibitory concentrations (MICs) of eugenol against these bacteria are reported to be in the range of 0.5–2.0 µg/mL. mdpi.com Its action against Bacillus subtilis and Bacillus cereus has also been confirmed, with a MIC of 0.1 mg/mL and a minimum bactericidal concentration (MBC) of 0.3 mg/mL for B. subtilis. mdpi.com
In a study involving nineteen eugenol derivatives, it was found that they possessed promising antibacterial potential, with some derivatives showing a lower MIC (500 μg/mL) compared to the parent eugenol molecule (1000 μg/mL). nih.gov Notably, these derivatives were active against bacterial strains like Staphylococcus aureus, where eugenol itself showed no activity, thereby expanding the spectrum of antibacterial action. nih.gov Furthermore, a copolymer of eugenol-allyl eugenol (PEAE) incorporated into a chitosan-gelatin film exhibited significant inhibition against Staphylococcus aureus, with the best result being a 99.71% inhibition rate.
Table 1: Antibacterial Activity of this compound/Eugenol Derivatives Against Gram-Positive Bacteria
| Bacterial Strain | Compound/Derivative | Efficacy (MIC/MBC/Inhibition %) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Eugenol | MIC: 0.5–2.0 µg/mL | mdpi.com |
| Enterococcus faecalis | Eugenol | MIC: 0.5–2.0 µg/mL | mdpi.com |
| Bacillus subtilis | Eugenol | MIC: 0.1 mg/mL; MBC: 0.3 mg/mL | mdpi.com |
| Staphylococcus aureus | Eugenol Derivatives | MIC: 500 µg/mL | nih.gov |
| Staphylococcus aureus | Eugenol-Allyl Eugenol Copolymer (PEAE) | 99.71% inhibition |
The antibacterial activity of this compound and its derivatives extends to Gram-negative bacteria. Research has shown that eugenol is effective against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii, with MIC values ranging from 0.25 to 2.5 µg/mL and MBC values from 1.0 to 5.0 µg/mL. mdpi.com It has been suggested that eugenol exhibits higher activity against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov
Eugenol derivatives have also demonstrated activity against Escherichia coli strains that were not susceptible to eugenol alone. nih.gov In a study using a chitosan-gelatin film with an embedded eugenol-allyl eugenol copolymer (PEAE), a 98.39% inhibition of Escherichia coli was achieved. Sol-gel coatings containing eugenol showed a strong antibacterial effect, reducing the number of E. coli bacteria by over 99.99% after 24 hours. nih.gov
Table 2: Antibacterial Activity of this compound/Eugenol Derivatives Against Gram-Negative Bacteria
| Bacterial Strain | Compound/Derivative | Efficacy (MIC/MBC/Inhibition %) | Reference |
|---|---|---|---|
| Escherichia coli | Eugenol | MIC: 0.25–2.5 µg/mL; MBC: 1.0–5.0 µg/mL | mdpi.com |
| Pseudomonas aeruginosa | Eugenol | MIC: 0.25–2.5 µg/mL; MBC: 1.0–5.0 µg/mL | mdpi.com |
| Klebsiella pneumoniae | Eugenol | MIC: 0.25–2.5 µg/mL; MBC: 1.0–5.0 µg/mL | mdpi.com |
| Escherichia coli | Eugenol Derivatives | Active against resistant strains | nih.gov |
| Escherichia coli | Eugenol-Allyl Eugenol Copolymer (PEAE) | 98.39% inhibition | |
| Escherichia coli | Eugenol-containing sol-gel coating | >99.99% reduction | nih.gov |
This compound and its derivatives have been shown to possess significant antifungal properties. ontosight.ai Eugenol has demonstrated excellent activity against various fungi, including those responsible for human infectious diseases and food-borne pathogens. nih.gov It is effective against Candida albicans and other Candida species, with MIC values between 0.5 and 1.0 µg/mL and MBC values from 2.0 to 3.0 µg/mL. mdpi.com
A study evaluating 21 phenylpropanoids, including eugenol and its synthetic analogues, highlighted the importance of the allyl substituent at C-4, a hydroxyl group at C-1, and a methoxy (B1213986) group at C-2 for antifungal activity. nih.gov The derivative 4-allyl-2-methoxy-5-nitrophenol was identified as the most active compound against all tested fungal strains, which included clinical isolates of Candida spp., Cryptococcus neoformans, and dermatophytes. nih.gov Mechanistic studies indicated that this derivative causes fungal membrane damage, leading to cellular leakage, rather than inhibiting cell wall synthesis or binding to ergosterol. nih.gov Another study showed that a nanoemulsion of eugenol loaded with limonin (B1675406) effectively inhibited Penicillium italicum by disrupting the fungal spore germination and damaging the cell membrane. mdpi.com
Research into the antiviral properties of this compound and its derivatives is an emerging area. Some studies have indicated that these compounds possess antiviral potential. mdpi.com For instance, eugenol has been recognized for its antiviral properties among its many other biological activities. mdpi.com Sol-gel coatings functionalized with eugenol have also been evaluated for their antiviral activity with positive results. nih.gov Further investigation is required to fully characterize the antiviral spectrum and mechanisms of action of this compound and its derivatives.
The antimicrobial action of this compound and its derivatives is largely attributed to their ability to disrupt the structural integrity and function of microbial cells. A primary mechanism is the disruption of the microbial cell membrane. mdpi.com These compounds interact with the phospholipids (B1166683) in the cell membrane, which increases the membrane's permeability. mdpi.com This leads to the leakage of essential intracellular components such as ions, ATP, proteins, and nucleic acids, ultimately resulting in cell death. mdpi.comresearchgate.net The damage to the cell membrane can be significant, causing morphological changes and complete cell disruption. encyclopedia.pubfrontiersin.org
In addition to membrane disruption, this compound and its derivatives can inhibit the activity of essential microbial enzymes. mdpi.comnih.gov The free hydroxyl groups in the structure of these compounds are believed to play a crucial role in this inhibition by interacting with cellular proteins and enzymes. Enzymes that have been reported to be affected include ATPase, histidine carboxylase, amylase, and protease. nih.gov This enzyme inhibition disrupts critical metabolic pathways necessary for microbial survival. Enzyme inhibitors can act in several ways, including competing with the substrate for the enzyme's active site (competitive inhibition) or binding to another site on the enzyme to alter its function (non-competitive or allosteric inhibition). biologynotesonline.comlibretexts.orglabster.com
Antiviral Investigations
Antioxidant Potential and Mechanistic Pathways of this compound and its Derivatives
This compound and its derivatives are recognized for their potent antioxidant properties, which contribute to their protective effects against cellular damage caused by oxidative stress. ontosight.ainih.gov The antioxidant capacity is closely linked to the chemical structure, particularly the phenolic hydroxyl group.
The primary mechanism of antioxidant action is the scavenging of free radicals. nih.gov The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby inhibiting oxidative processes. uchile.cl The resulting phenoxyl radical is stabilized by resonance, which makes the parent molecule an effective radical scavenger. researchgate.net Studies have shown that modifications to the eugenol structure can impact its antioxidant activity. Derivatives where the hydroxyl group is esterified show a significant reduction in antioxidant action. nih.gov Conversely, structural changes to the allyl group have a less pronounced effect on radical scavenging capacity. nih.gov
Another important mechanistic pathway is the modulation of cellular antioxidant defense systems. Eugenol has been shown to activate the Nrf2/HO-1 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By upregulating this pathway, eugenol enhances the cell's intrinsic ability to combat oxidative stress. nih.gov Research has demonstrated that eugenol can increase the concentration and transcriptional activity of Nrf2, protecting cells from oxidative damage. nih.gov
Role in Inhibiting Lipid Peroxidation Processes
Anti-inflammatory Response and Signaling Modulation by this compound and its Derivatives
The anti-inflammatory properties of this compound are well-documented and are closely linked to its antioxidant activities. encyclopedia.pubnih.gov Inflammation is a complex biological response that, when uncontrolled, can lead to tissue damage and is implicated in numerous chronic diseases. This compound exerts its anti-inflammatory effects by targeting key molecular components of the inflammatory cascade.
Pro-inflammatory cytokines are signaling molecules that play a central role in initiating and sustaining an inflammatory response. lidsen.com Key cytokines involved in this process include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). lidsen.comfrontiersin.org
TNF-α and IL-1β: These are potent inflammatory mediators that can induce the expression of other pro-inflammatory genes and have been shown to impair cell migration and induce apoptosis, thereby delaying wound healing. frontiersin.orgnih.govnih.gov
IL-6: A multifunctional cytokine that acts as both a pro-inflammatory and anti-inflammatory mediator, playing a key role in the acute-phase response. lidsen.comjfda-online.com
IL-8: A chemotactic cytokine that promotes the recruitment of neutrophils to the site of inflammation. lidsen.comfrontiersin.org
Research has shown that various natural compounds can inhibit the expression of these cytokines. For example, the triterpenoid (B12794562) Antcin K has been found to inhibit the production of TNF-α, IL-1β, and IL-8 in human rheumatoid synovial fibroblasts. frontiersin.org While direct studies extensively detailing this compound's specific impact on this full range of cytokines are developing, the known anti-inflammatory mechanisms of related phenolic compounds suggest a strong potential for similar activity. The regulation of these cytokines is a critical aspect of controlling inflammatory diseases. frontiersin.orgjfda-online.com
This compound and its derivatives also modulate inflammation by regulating the expression and activity of key pro-inflammatory enzymes, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). mdpi.comnih.gov
Inducible Nitric Oxide Synthase (iNOS): This enzyme produces large amounts of nitric oxide (NO), a signaling molecule that, at high concentrations, is a pro-inflammatory mediator. scitechnol.com
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), which are central mediators of inflammation and pain. nih.gov
The expression of iNOS and COX-2 is often co-induced during an inflammatory response, and there is evidence of a cross-talk between their pathways. nih.govscitechnol.comnih.gov For instance, NO produced by iNOS can S-nitrosylate and activate COX-2, enhancing its catalytic activity. nih.gov
Compounds that can inhibit the expression or activity of both iNOS and COX-2 are considered valuable anti-inflammatory agents. mdpi.commedchemexpress.com Studies on compounds related to this compound have shown inhibitory effects on COX-2 expression. nih.gov The ability to down-regulate these enzymes represents a significant mechanism for the anti-inflammatory action of this compound, effectively reducing the production of key inflammatory mediators like NO and prostaglandins. mdpi.comnih.gov
Modulation of Key Intracellular Signaling Pathways
This compound and its parent compound, eugenol, exert their biological effects by modulating several critical intracellular signaling pathways that are central to cellular processes like inflammation, proliferation, and survival.
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the cellular response to stimuli such as stress and cytokines. nih.gov Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. frontiersin.org Eugenol has been shown to suppress the activation of NF-κB. nih.gov In a rat model of gastric carcinogenesis, eugenol administration significantly reduced tumor incidence by inhibiting NF-κB activation. nih.gov This was achieved by modulating the expression of NF-κB family members (p50 and p65), the inhibitor of kappaB alpha (IκBα), and its kinase (IKKβ). nih.gov By suppressing NF-κB, eugenol can modulate the expression of target genes that control cell proliferation and survival, such as cyclins, PCNA, p53, p21, and Gadd45. nih.gov Furthermore, studies in triple-negative breast cancer cells have revealed that eugenol may directly bind to NF-κB, thereby inhibiting the NOD1-NF-κB signaling pathway and reducing cancer cell proliferation and metastasis. frontiersin.orgnih.gov This suggests that targeting the NF-κB pathway is a key mechanism of eugenol's and by extension, this compound's, therapeutic potential.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that governs a wide range of cellular functions, including proliferation, differentiation, and apoptosis. nih.govmedchemexpress.com The MAPK family includes the classical MAPK (ERK), JNK/SAPK, and p38 kinase subfamilies. medchemexpress.com This pathway is activated by various extracellular and intracellular signals and plays a significant role in the development of numerous diseases, including cancer and neurodegenerative disorders. nih.govmedchemexpress.com Dietary polyphenols have been observed to interfere with the MAPK pathway, thereby influencing cancer development and progression. nih.gov The pathway consists of a three-tiered kinase cascade: a MAPKKK, a MAPKK, and a MAPK. medchemexpress.com For instance, the ERK1/2 pathway is activated by MEK1/2, which is in turn activated by Raf, a downstream effector of the Ras GTPase. medchemexpress.com The JNK and p38 MAPK pathways are typically activated by cellular stress. medchemexpress.com
IL-6/JAK/STAT3 Signaling Pathway:
The Interleukin-6 (IL-6)/Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical inflammatory pathway implicated in the pathogenesis of various cancers. nih.gov Excessive release of the pro-inflammatory cytokine IL-6 can potently activate the JAK/STAT pathway. nih.gov This activation process involves the binding of IL-6 to its receptor, leading to the recruitment and activation of JAKs. nih.gov Activated JAKs then phosphorylate STAT3, which subsequently translocates to the nucleus to regulate gene expression. nih.govfrontiersin.org Constitutively active IL-6/JAK/STAT3 signaling promotes cancer cell proliferation, and invasiveness, and suppresses apoptosis. nih.govfrontiersin.org This pathway is frequently activated in breast cancer and is associated with a poor prognosis. nih.gov
NLRP3 Inflammasome:
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a central role in the innate immune system. ventustx.comfrontiersin.org It detects a variety of danger signals, including those from pathogens and cellular stress. frontiersin.org Upon activation, the NLRP3 inflammasome assembles and triggers the activation of caspase-1. frontiersin.org Activated caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, active forms. frontiersin.org This process also induces a form of inflammatory cell death known as pyroptosis. ventustx.com Dysregulation of the NLRP3 inflammasome is linked to a range of inflammatory diseases. frontiersin.org
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
The biological potency of this compound and its derivatives is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies aim to decipher how specific structural features influence their bioactivity.
Impact of Polymerization and Derivatization on Enhanced Bioactivity
Modifying the structure of this compound through polymerization and derivatization can lead to enhanced biological activities.
Polymerization:
Copolymerization of eugenol with allyl eugenol has been shown to produce polymers with improved properties. researchgate.net For example, a eugenol-allyl eugenol (EAE) copolymer exhibited potent antibacterial activity and very strong antioxidant capacity. researchgate.net The increased molecular weight and cross-linked structure resulting from polymerization can contribute to enhanced thermal stability and hydrophobicity, which in turn can lead to superior performance in applications like anticorrosion coatings. researchgate.netresearchgate.net The synthesis of such copolymers can be achieved through methods like cationic addition reactions. researchgate.net
Derivatization:
The synthesis of various derivatives of eugenol has been a successful strategy for developing compounds with enhanced bioactivity. For example, a range of eugenol derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. aphrc.orgresearchgate.net These modifications often involve altering the functional groups on the eugenol backbone to improve interactions with biological targets. The derivatization process can lead to compounds with improved potency and, in some cases, dual inhibitory activity against multiple enzymes. aphrc.org
Enzyme Inhibition Studies by Eugenol and its Derivatives
Eugenol and its derivatives have been investigated for their ability to inhibit various enzymes, a key mechanism underlying their therapeutic potential.
Cholinesterase Enzyme Inhibition
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets for the symptomatic treatment of Alzheimer's disease. aphrc.orgnih.gov Inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine, which can improve cognitive function. aphrc.org
Several studies have demonstrated the potential of eugenol and its derivatives as cholinesterase inhibitors. aphrc.orgresearchgate.netscielo.org.mx Synthetic derivatives of eugenol have shown varying degrees of inhibitory activity against both AChE and BChE. researchgate.net Computational studies, including molecular docking and density functional theory (DFT), have been employed to predict the binding affinities of these derivatives to the active sites of cholinesterase enzymes. aphrc.org These studies have identified specific eugenol derivatives with promising inhibitory potential, with some exhibiting dual inhibition of both AChE and BChE. aphrc.org For example, 4-alkyl-2-methoxyphenyl 3-bromobenzoate has been identified as a potent dual inhibitor. aphrc.org The inhibitory activity is influenced by the structural features of the derivatives, highlighting the importance of SAR in the design of effective cholinesterase inhibitors.
Table of Research Findings on Cholinesterase Inhibition by Eugenol Derivatives:
| Compound/Derivative | Target Enzyme(s) | Key Findings | Reference |
| Eugenol | Acetylcholinesterase (AChE) | Showed anti-cholinesterase activity. | scielo.org.mx |
| Various Eugenol Derivatives | AChE, Butyrylcholinesterase (BChE) | Exhibited moderate to high affinity with free binding energy values from -6.3 to -11.5 kcal/mol. | aphrc.org |
| 4-alkyl-2-methoxyphenyl 3-bromobenzoate | AChE, BChE | Acted as a dual inhibitor. | aphrc.org |
| Novel Eugenol Derivatives (1-6) | AChE | Demonstrated effective inhibitory profiles with Ki values ranging from 90.10-379.57nM. | nih.gov |
| Ten Synthesized Eugenol Derivatives | AChE, BChE | Most derivatives showed higher inhibition on BChE than AChE; three derivatives showed >50% AChE inhibition at 10 µg/mL. | researchgate.net |
Other Enzyme Inhibition Assays and Molecular Interactions
Beyond its more extensively reported biological activities, the interaction of this compound with specific enzymatic systems reveals a nuanced profile, primarily centered on its metabolic activation. A key molecular interaction for this compound involves the cytochrome P450 (CYP450) family of enzymes. Research indicates that the biological activities of O-allyleugenol are not inherent to the molecule itself but are a consequence of its metabolic transformation by CYP450 enzymes. This bioactivation is a critical step, as the inhibition of CYP450 enzymes, for instance by piperonyl butoxide, has been shown to completely nullify the biological effects of O-allyleugenol, such as the suppression of mite oviposition. kyoto-u.ac.jp This dependency on metabolic activation suggests that this compound acts as a pro-drug, where its therapeutic or biological effects are mediated by its metabolites.
The primary metabolite formed through this enzymatic process is believed to be a p-quinone methide. kyoto-u.ac.jp Quinone methides are recognized as reactive, electrophilic compounds capable of alkylating various cellular macromolecules. nih.gov This reactivity is central to their biological consequences. The formation of this quinone methide intermediate is a pivotal molecular event that dictates the subsequent interactions of this compound within a biological system. Studies on other phenolic compounds have shown that the generation of quinone methides is a common bioactivation pathway. nih.gov
While direct inhibition assays of this compound against a wide array of other specific enzymes are not extensively documented, the nature of its reactive metabolite provides insight into its potential interactions. For example, copolymers synthesized from eugenol and allyl eugenol have demonstrated significant antibacterial activity. The proposed mechanism for this action involves the free hydroxyl groups of the copolymer interacting with the bacterial cell surface through electrostatic forces, leading to alterations in membrane fatty acids and a general inhibition of cellular enzyme activity.
Furthermore, derivatives of this compound have been explored for their potential to interact with various biological targets. For instance, triazole-eugenol-isoxazoline hybrids derived from an aryltriazole-allyleugenol precursor have shown antiproliferative activity against several cancer cell lines. researchgate.net This indicates that the this compound scaffold can be chemically modified to create derivatives with specific inhibitory actions.
Applications in Advanced Materials and Future Research Directions
Development of Advanced Materials for Energy Technologies
The quest for sustainable energy solutions has driven research into innovative materials for energy conversion and storage devices. Allyleugenol-based polymers are showing promise in this area, particularly in the development of membranes for fuel cells.
Proton exchange membrane fuel cells (PEMFCs) are a clean energy technology that converts chemical energy into electrical energy. The proton exchange membrane (PEM) is a critical component, responsible for conducting protons while preventing the passage of fuel and oxidant.
Research has been conducted on a sulfonated eugenol-allyleugenol copolymer (SPEAE) as a potential membrane material for fuel cells. researchgate.netresearchgate.net In one study, a copolymer of eugenol (B1671780) and this compound (PEAE) was synthesized and then sulfonated to introduce sulfonic acid groups, which are essential for proton conductivity. researchgate.net The optimal ratio of eugenol to this compound was found to be 10:1, which resulted in the lowest degree of swelling in the copolymer. researchgate.netresearchgate.net
The resulting SPEAE membrane, obtained after a 2-hour sulfonation period, exhibited promising properties for fuel cell applications. researchgate.netresearchgate.net These properties are summarized in the table below.
| Property | Value |
| Yield | 90.6% |
| Degree of Sulfonation | 12.87% |
| Water Absorption | 50.7% |
| Proton Conductivity | 1.83 × 10⁻⁵ S cm⁻¹ |
| Cation Exchange Capacity | 0.356 meq/g |
Table 1: Properties of the optimal SPEAE copolymer membrane. researchgate.netresearchgate.net
Further research has explored the incorporation of titanium dioxide (TiO2) nanoparticles into sulfonated poly-eugenol membranes to create nanocomposites for direct methanol (B129727) fuel cells (DMFCs). researchgate.netitats.ac.id While these nanocomposite membranes showed lower proton conductivity compared to commercial Nafion membranes, they exhibited lower methanol permeability, which could lead to improved fuel efficiency. researchgate.net
Protective Coatings for Industrial and Biomedical Applications
The development of high-performance protective coatings is crucial for extending the lifespan and ensuring the safety of various materials in industrial and biomedical settings. This compound-based copolymers are being investigated for their potential as anticorrosion and antibacterial coatings.
Corrosion is a major issue that affects the durability and safety of metallic structures. There is a growing demand for environmentally friendly and effective anticorrosion coatings. A study focused on a copolymer of eugenol and this compound (EAE) as a potential organic coating. researchgate.net The copolymerization of eugenol with this compound resulted in a material with enhanced thermal stability and hydrophobicity. researchgate.net The EAE coating demonstrated a high anticorrosion efficiency of 93% and a low corrosion rate of 0.0025 mm/y, highlighting its potential as a sustainable solution for industrial corrosion challenges. researchgate.netresearchgate.net
| Property | Value |
| Anticorrosion Efficiency | 93% |
| Corrosion Rate | 0.0025 mm/y |
| Contact Angle | 88.14° |
| Surface Free Energy | 74.26 mJ/m² |
Table 2: Anticorrosion and surface properties of the EAE copolymer coating. researchgate.net
The improved performance of the EAE coating is attributed to its increased molecular weight and cross-linked structure, which enhances its barrier properties against corrosive agents. researchgate.net
Bacterial contamination of surfaces is a significant concern in healthcare and food industries. uinjkt.ac.id Antibacterial coatings can play a vital role in preventing the spread of harmful microorganisms. uinjkt.ac.id Researchers have developed an antibacterial coating film based on a eugenol-allyl eugenol copolymer (PEAE) blended with chitosan (B1678972) and gelatin. uinjkt.ac.id
The study investigated the effect of varying the concentration of PEAE in the chitosan-gelatin film. The film with 2.5% PEAE exhibited the highest antibacterial activity, with significant inhibition against both Staphylococcus aureus and Escherichia coli. uinjkt.ac.id
| PEAE Concentration | Inhibition of Staphylococcus aureus | Inhibition of Escherichia coli |
| 2.5% | 99.71% | 98.39% |
Table 3: Antibacterial activity of chitosan-gelatin films with PEAE. uinjkt.ac.id
The synthesis of the PEAE copolymer involved a cationic addition polymerization, resulting in a brown solid with a molecular weight of 9,553.98 Da. uinjkt.ac.id The incorporation of this copolymer into the chitosan-gelatin matrix provides a promising approach for creating effective antibacterial surfaces for various applications. uinjkt.ac.id
Anticorrosion Coating Performance and Durability
Bioactive Materials for Sustainable and Functional Applications
The use of bio-based and biodegradable materials is gaining traction as a sustainable alternative to petroleum-based plastics. This compound, derived from natural sources, is a key component in the development of such bioactive materials. mdpi.com
Food packaging plays a critical role in preserving food quality and extending shelf life. mdpi.com There is a growing interest in developing active and intelligent packaging materials that can interact with the food and its environment to improve preservation. Biopolymers are a key focus in this area. frontiersin.org
A study has explored the synthesis of an antibacterial coating film based on a eugenol-allyl eugenol copolymer (PEAE) with chitosan-gelatin for food packaging applications. uinjkt.ac.id The addition of the PEAE copolymer to the biopolymer matrix is intended to enhance its antibacterial properties, thereby reducing microbial spoilage of packaged food. uinjkt.ac.id The resulting films were yellowish and thin, and while the tensile strength decreased with increasing PEAE concentration, the elongation percentage increased. uinjkt.ac.id This research demonstrates the potential of incorporating this compound-based copolymers into biopolymer films to create functional and sustainable food packaging solutions. uinjkt.ac.id
Emerging Research Directions and Future Outlook
The trajectory of research into this compound suggests a future rich with innovation, particularly in the realm of advanced materials. As a versatile, bio-based platform chemical, this compound is at the forefront of a shift towards sustainable technologies. acs.org The scientific community is actively exploring its potential beyond current applications, focusing on creating novel derivatives, harnessing synergistic effects in complex material systems, and employing computational tools to accelerate discovery and development. These emerging research avenues promise to unlock new functionalities and expand the utility of this compound in high-performance applications.
Exploration of Novel this compound Derivative Synthesis
A significant area of future research lies in the synthesis of novel derivatives from this compound. The unique chemical structure of this compound, featuring a reactive allyl group, a phenolic hydroxyl group, and an aromatic ring, provides multiple sites for chemical modification. acs.orgnih.gov This versatility allows for the creation of a diverse library of new monomers and intermediates tailored for specific material properties.
Researchers are exploring various synthetic pathways to functionalize this compound. One approach involves the thiol-ene addition reaction, which utilizes the allyl group to introduce new functionalities. For instance, a diamine derivative of this compound (DA-AE) was synthesized by reacting this compound with cysteamine (B1669678) hydrochloride. acs.orgacs.org This new aromatic diamine has been used as a bio-based hardener for epoxy resins, creating thermosets with notable mechanical and thermal properties. acs.org Another strategy is copolymerization. Studies have shown the successful copolymerization of eugenol with this compound (EAE) through a cationic addition reaction to produce polymers with enhanced thermal stability, hydrophobicity, and anticorrosion properties for coating applications. researchgate.net
Further derivatization efforts include:
Phosphorylation: To enhance flame retardancy, phosphorous-containing monomers like eugenol-DOPO have been synthesized. While starting from eugenol, the principles are applicable to this compound chemistry, aiming to create materials with improved thermal stability and char yield. marmara.edu.tr
Epoxidation and Polymerization: The allyl group can be epoxidized and subsequently polymerized to create new bio-based resins and thermosets. researchgate.net
Acylation and Linkage: Novel anti-inflammatory agents have been developed by synthesizing acylated amines and linking them to eugenol, a process that could be adapted for this compound to create bioactive materials. nih.gov
Sulfonation: Sulfonated eugenol-allyleugenol copolymers (SPEAE) have been synthesized for potential use in proton exchange membranes for fuel cells, demonstrating the introduction of ionic conductivity. researchgate.netundip.ac.id
The ongoing exploration of these and other synthetic strategies is crucial for developing the next generation of sustainable, high-performance materials derived from this compound.
Table 1: Examples of Novel this compound Derivatives and Synthesis Highlights
| Derivative Name | Precursor(s) | Synthesis Method Highlight | Potential Application | Reference(s) |
| Diamine-allyl eugenol (DA-AE) | This compound, Cysteamine hydrochloride | Thiol-ene addition | Bio-based hardener for epoxy resins | acs.orgacs.orgresearchgate.net |
| Eugenol-allyl eugenol (EAE) copolymer | Eugenol, this compound | Cationic addition reaction | Anticorrosion and bioactive coatings | researchgate.net |
| Sulfonated eugenol-allyleugenol (SPEAE) copolymer | Eugenol, this compound, Sulfuric acid | Copolymerization followed by sulfonation | Proton exchange membranes | researchgate.netundip.ac.id |
| Dicysteamine-allyl eugenol | This compound, Cysteamine hydrochloride, AIBN | Radical-initiated thiol-ene reaction | Component for eco-friendly thermosets | researchgate.net |
Synergistic Effects in Multifunctional Material Systems
A key future direction for this compound research is its incorporation into multifunctional material systems to achieve synergistic effects. Synergy in this context refers to the enhancement of material properties to a level that exceeds the sum of the contributions of individual components. The goal is to develop advanced composites where this compound-derived components work in concert with other materials to deliver superior performance. mdpi.com
One prominent area of investigation is flame retardancy. Research on related eugenol derivatives has shown that combining phosphorus (P) and nitrogen (N) containing monomers can lead to a synergistic effect that improves thermal stability and limiting oxygen index (LOI) values in thermosets. marmara.edu.tr This principle is being extended to this compound-based systems, where its derivatives can be part of a formulation that achieves enhanced fire resistance through cooperative mechanisms between different elements.
Synergistic effects are also sought in other areas:
Antimicrobial and Mechanical Properties: There is a growing effort to develop multifunctional composites that possess both antimicrobial activity and enhanced mechanical strength. mdpi.com this compound's inherent, though modest, biological activity can be amplified when combined with other antimicrobial agents (like metal nanoparticles) within a robust polymer matrix, leading to materials suitable for medical devices or advanced coatings. mdpi.comresearchgate.net
Antioxidant Stability: The development of macromolecular antioxidants from eugenol has shown that these structures can provide synergistically enhanced storage stability to polymer films used in active packaging. dntb.gov.ua This approach is directly applicable to this compound, which can be polymerized to create stabilizers that offer prolonged protection against degradation.
Enhanced Adhesion and Reinforcement: In fiber-reinforced composites, eugenol derivatives have been used as coupling agents and modifiers. mdpi.com Future work will likely focus on designing this compound-based agents that synergistically improve the interfacial adhesion between natural fibers and bio-based polymer matrices, leading to composites with significantly improved mechanical load transfer and durability.
The exploration of these synergistic interactions is critical for unlocking the full potential of this compound in advanced, high-performance materials where multiple functionalities are required.
Table 2: Examples of Synergistic Effects in this compound-Containing Systems
| Material System | Components Exhibiting Synergy | Synergistic Effect | Improved Property | Reference(s) |
| Flame Retardant Thermosets | Phosphorus (P) and Nitrogen (N) containing monomers (e.g., from Eugenol-DOPO and piperazine-based diamine) | Cooperative char formation and flame inhibition | Enhanced thermal stability, increased char yield, higher Limiting Oxygen Index (LOI) | marmara.edu.tr |
| Active Packaging Films | Macromolecular antioxidants derived from eugenol in a PVA matrix | Enhanced radical scavenging and stabilization | Improved storage stability and antioxidant lifetime | dntb.gov.ua |
| Multifunctional Composites | Antimicrobial agents (e.g., nanoclays) and polymer matrix | Combined antimicrobial action and mechanical reinforcement | Materials with both high strength and resistance to microbial growth | mdpi.com |
Computational Modeling and Simulation for Predictive Research
The advancement of computational tools presents a significant opportunity to accelerate research and development of this compound-based materials. routledge.comunimelb.edu.au Computational modeling and simulation are becoming indispensable for understanding structure-property relationships, predicting material behavior, and guiding the rational design of new derivatives and formulations. tu-dresden.decmu.edu
In the context of this compound, computational methods can be applied in several key areas:
Monomer and Polymer Design: Quantum mechanical calculations can be used to understand the reactivity of the different functional groups on the this compound molecule. This knowledge can guide the synthesis of new derivatives with desired electronic and chemical properties. Molecular dynamics (MD) simulations can predict the conformational behavior of polymers derived from this compound, providing insights into properties like glass transition temperature and mechanical modulus before synthesis is ever attempted. nih.gov
Predicting Interaction and Synergy: Computational models are particularly useful for studying the interactions between this compound derivatives and other components in a composite material. For example, MD simulations can be employed to investigate the binding affinity and interaction energy at the interface of a polymer matrix and a filler, helping to predict the effectiveness of an this compound-based coupling agent. nih.gov This is crucial for designing systems with synergistic effects.
Reaction Pathway Analysis: Simulation tools can help elucidate reaction mechanisms, such as polymerization or curing processes. By modeling the reaction kinetics and thermodynamics, researchers can optimize reaction conditions to achieve higher yields and more controlled polymer architectures.
A tangible example is the use of molecular docking and MD simulations to study how novel eugenol derivatives bind to biological targets, which was used to develop potential anti-inflammatory agents. nih.gov This same approach can be used to design this compound-based materials with specific bioactive properties or to predict the compatibility of this compound derivatives in complex biological environments. The integration of these predictive research methods will be pivotal in reducing experimental trial-and-error, lowering costs, and speeding up the innovation cycle for advanced materials derived from this compound. benthambooks.com
Q & A
Basic: What experimental strategies are recommended for optimizing Allyleugenol synthesis to ensure reproducibility?
Answer:
- Key Methods : Use fractional distillation or column chromatography for purification, coupled with spectroscopic validation (e.g., NMR, IR) .
- Design Considerations : Include control groups for reaction conditions (temperature, catalysts) and document deviations from published protocols. For novel synthetic routes, provide step-by-step protocols in supplementary materials to aid replication .
Basic: How can researchers validate this compound’s structural identity and purity in synthesized samples?
Answer:
- Analytical Techniques :
- Documentation : Report retention indices, solvent peaks, and impurity thresholds in supplementary files .
Basic: What methodologies are effective for conducting systematic literature reviews on this compound’s bioactivity?
Answer:
- Search Strategy : Use Boolean operators (AND/OR) in Google Scholar to combine terms like "this compound AND antioxidant" or "this compound AND cytotoxicity" .
- Inclusion Criteria : Filter studies by experimental validity (e.g., sample size ≥3 replicates, positive/negative controls) .
- Gap Analysis : Identify understudied areas (e.g., epigenetic effects) using "People Also Ask" tools to refine research questions .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
- Meta-Analysis Framework :
- Hypothesis Testing : Design follow-up experiments to isolate bioactive mechanisms (e.g., ROS scavenging vs. receptor binding) .
Advanced: What computational approaches are suitable for modeling this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS or AutoDock, validated against crystallographic data .
- Docking Parameters : Include solvation effects, pH-dependent protonation states, and entropy calculations .
- Validation : Compare predicted binding affinities with in vitro assays (e.g., SPR, ITC) .
Advanced: How can researchers assess this compound’s synergistic effects in multi-component systems (e.g., essential oils)?
Answer:
- Experimental Design :
- Limitations : Address matrix effects (e.g., volatility in GC-MS analysis) by including internal standards .
Basic: What protocols ensure reliable quantification of this compound in complex matrices (e.g., plant extracts)?
Answer:
- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase microextraction (SPME) .
- Quantitative Analysis : Calibrate LC-MS/MS with deuterated internal standards (e.g., d3-Allyleugenol) to minimize matrix interference .
Advanced: How should researchers investigate this compound’s metabolic degradation products in vivo?
Answer:
- Methodology :
- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample collection .
Advanced: What strategies mitigate batch-to-batch variability in this compound pharmacology studies?
Answer:
Advanced: How can multi-omics approaches elucidate this compound’s epigenetic modulation mechanisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
